molecular formula C18H19ClN2O3 B12338237 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride

9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride

Cat. No.: B12338237
M. Wt: 346.8 g/mol
InChI Key: XGBSYPDIGTVQBS-UHFFFAOYSA-N
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Description

9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of its ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridines with diethyl malonate under solvent-free conditions . This method is environmentally friendly and efficient, producing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Safety and environmental considerations are paramount, and green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[4,5]imidazo[1,2-a]pyridines
  • Benzo[4,5]imidazo[1,2-a]pyrimidines
  • 9-formyltetrahydropyrido[1,2-a]pyrimidin-4-ones

Uniqueness

9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride is unique due to its specific structural features, such as the benzyloxy and hydroxyethyl groups. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2-methyl-9-phenylmethoxypyrido[1,2-a]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C18H18N2O3.ClH/c1-13-15(9-11-21)18(22)20-10-5-8-16(17(20)19-13)23-12-14-6-3-2-4-7-14;/h2-8,10,21H,9,11-12H2,1H3;1H

InChI Key

XGBSYPDIGTVQBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CCO.Cl

Origin of Product

United States

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